molecular formula C17H21N3O2 B15111165 ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate

ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate

Cat. No.: B15111165
M. Wt: 299.37 g/mol
InChI Key: UHBBQBJNKISGCO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is a complex organic compound with a unique structure that includes a hydrazone moiety and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate typically involves the condensation of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with 2,4-dimethylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate is unique due to its combination of a hydrazone moiety and a pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

ethyl 5-[(2,4-dimethylphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C17H21N3O2/c1-6-22-17(21)15-12(4)16(18-13(15)5)20-19-14-8-7-10(2)9-11(14)3/h7-9,18H,6H2,1-5H3

InChI Key

UHBBQBJNKISGCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)N=NC2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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